molecular formula C11H20N2O4 B13882241 1-(Tert-butyloxycarbonyl)-3-(methoxycarbonylamino)pyrrolidine

1-(Tert-butyloxycarbonyl)-3-(methoxycarbonylamino)pyrrolidine

Cat. No.: B13882241
M. Wt: 244.29 g/mol
InChI Key: SLYUXKKSCGOKMK-UHFFFAOYSA-N
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Description

1-(Tert-butyloxycarbonyl)-3-(methoxycarbonylamino)pyrrolidine is a compound commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butyloxycarbonyl (Boc) group is a popular protecting group for amines due to its stability and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyloxycarbonyl)-3-(methoxycarbonylamino)pyrrolidine typically involves the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic addition-elimination, forming a tetrahedral intermediate, which then eliminates a carbonate ion .

Industrial Production Methods: Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyloxycarbonyl)-3-(methoxycarbonylamino)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Tert-butyloxycarbonyl)-3-(methoxycarbonylamino)pyrrolidine is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 1-(Tert-butyloxycarbonyl)-3-(methoxycarbonylamino)pyrrolidine primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the Boc group is cleaved, releasing the free amine, which can then participate in further chemical reactions .

Comparison with Similar Compounds

Uniqueness: 1-(Tert-butyloxycarbonyl)-3-(methoxycarbonylamino)pyrrolidine is unique due to the stability of the tert-butyl carbocation, which facilitates easy removal of the Boc group under acidic conditions. This stability makes it a preferred choice for protecting amines in various synthetic applications .

Properties

IUPAC Name

tert-butyl 3-(methoxycarbonylamino)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-8(7-13)12-9(14)16-4/h8H,5-7H2,1-4H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYUXKKSCGOKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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